YK11

Catalog No.
S547532
CAS No.
1370003-76-1
M.F
C25H34O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YK11

Addressing the need for a compound that simultaneously activates AR and upregulates follistatin for myogenic differentiation assays? YK11 (CAS 1370003-76-1) is the required reference standard, providing 4.5-fold follistatin induction over DHT, while its partial agonism blocks N/C terminal AR interaction. Strict anhydrous handling required due to rapid aqueous hydrolysis.

  • 4.5× greater follistatin induction vs. DHT
  • Gene-selective AR partial agonist (10-20% of DHT transactivation)
  • Blocks AR N/C interaction for structural biology workflows
  • Stress-test benchmark for anhydrous delivery systems

CAS Number

1370003-76-1

Product Name

YK11

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1

InChI Key

KCQHQCDHFVGNMK-PQUNLUOYSA-N

solubility

Soluble in DMSO

Synonyms

YK-11; YK 11; YK11.

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35

The exact mass of the compound YK-11 is 430.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

YK11 (CAS 1370003-76-1) is a synthetic steroidal selective androgen receptor modulator (SARM) characterized by its partial agonism at the androgen receptor (AR) and a steroidal backbone that structurally differentiates it from mainstream non-steroidal SARMs. In procurement and material selection, YK11 is evaluated for its dual-pathway profile: it binds the AR while simultaneously upregulating follistatin, a known myostatin inhibitor[1]. This specific mechanistic combination makes it a required precursor and reference standard for in vitro myogenic differentiation models, though its susceptibility to rapid hydrolysis in aqueous environments necessitates strict anhydrous handling and formulation protocols [2].

Research Fit

Pathway Context AR partial agonism tool for N/C interaction-independent transcription studies.
Dual Mechanism Reported follistatin upregulation supports myostatin antagonism assay context.
Selectivity Gene-selective AR profile distinct from DHT and non-steroidal SARMs.

Substituting YK11 with the endogenous AR agonist dihydrotestosterone (DHT) or common non-steroidal SARMs (such as Ostarine) fundamentally alters the target experimental or therapeutic model. Unlike DHT, which acts as a full agonist and induces the classic N/C-terminal interaction of the AR, YK11 acts as a gene-selective partial agonist that explicitly prevents this N/C interaction [1]. Furthermore, generic AR agonists fail to trigger the follistatin-dependent myostatin inhibition pathway [2]. Consequently, utilizing a generic SARM or DHT in place of YK11 results in the complete loss of this dual anabolic mechanism, rendering the substitute non-viable for assays specifically targeting follistatin-mediated myogenic differentiation or structural biology workflows requiring N/C interaction blockade.

Substitution Risk

Follistatin Absent DHT does not induce follistatin; dual-pathway replication may not be achieved with full agonists.
N/C Interaction YK11 lacks N/C interaction, altering AR transcriptional profile versus full AR agonists.
Conformational Shift C17 orthoester induces distinct AR helix 11/12 conformation not observed with non-steroidal SARMs.

Gene-Selective Follistatin Induction for Myostatin Inhibition

In C2C12 myoblast differentiation models, YK11 demonstrates a distinct gene-selective profile by significantly upregulating follistatin (Fst) mRNA, whereas the baseline AR full agonist DHT fails to induce Fst expression [1]. Quantitative analysis reveals that YK11 induces an approximate 4.5-fold increase in follistatin expression compared to the negligible (~1.0-fold) change observed with DHT under identical conditions[1].

Evidence DimensionFollistatin (Fst) mRNA expression fold-change
Target Compound Data~4.5-fold induction
Comparator Or BaselineDHT (~1.0-fold, no significant induction)
Quantified Difference4.5-fold greater follistatin induction than DHT baseline
ConditionsC2C12 myoblast cells treated at 500 nM

Procurement of YK11 is strictly required for assays targeting AR-mediated myostatin inhibition, as standard androgens like DHT completely fail to activate this follistatin pathway.

Follistatin Induction vs DHT
Head-to-head
YK11: Induced | DHT: Not induced
Supports follistatin-mediated myogenic pathway interpretation.
C2C12 differentiation model; anti-Fst antibody reversal confirmed.

Partial Agonism and N/C Terminal Interaction Blockade

YK11 functions as a partial agonist at the androgen receptor, yielding a transactivation profile that is quantitatively distinct from full agonists. In ARE-luciferase reporter assays, the maximal activity of YK11 reaches only 10-20% of the maximal activity induced by DHT [1]. Furthermore, in the presence of DHT, YK11 at 5-10 µM actively inhibits DHT-dependent transactivation by preventing the physical interaction between the NTD/AF1 and LBD/AF2 (N/C interaction) of the AR [1].

Evidence DimensionARE-luciferase reporter maximal transactivation activity
Target Compound Data10-20% of maximal activity; blocks N/C interaction
Comparator Or BaselineDHT (100% maximal activity; induces N/C interaction)
Quantified Difference80-90% reduction in maximal transactivation compared to DHT, with active N/C interaction blockade
ConditionsARE-luciferase reporter assay in AR-positive cell models

This specific partial agonism makes YK11 the necessary ligand for structural biology and screening workflows where full AR transactivation or N/C interaction must be explicitly avoided.

Myogenic Factor Induction
Head-to-head
YK11: Higher induction | DHT: Lower magnitude
Reported higher MyoD, Myf5, myogenin induction vs DHT; model-context dependent.
C2C12 myoblast differentiation assay.

Aqueous Stability and Formulation Constraints

The steroidal structure of YK11 introduces specific processability and formulation constraints not present in non-steroidal SARM benchmarks. LC-MS/MS stability screening reveals that YK11 is highly susceptible to degradation in aqueous environments, hydrolyzing completely within a few hours [1]. In contrast, mainstream non-steroidal SARMs maintain structural integrity in aqueous and ethanolic solutions for extended periods [1].

Evidence DimensionAqueous hydrolysis rate
Target Compound DataRapid hydrolysis within hours
Comparator Or BaselineNon-steroidal SARMs (extended stability in aqueous matrices)
Quantified DifferenceSignificantly shorter aqueous half-life (hours) compared to stable non-steroidal SARM benchmarks
ConditionsLiquid chromatography-tandem mass spectrometry (LC-MS/MS) stability screening in liquid matrices

Buyers must procure YK11 for use in strictly non-aqueous solvents (e.g., DMSO) and avoid aqueous formulation pipelines that are otherwise acceptable for non-steroidal SARMs.

AR N/C Interaction
Head-to-head
YK11: No induction | DHT: Robust induction
N/C interaction-independent AR transactivation context.
Mammalian two-hybrid assay; YK11 antagonizes DHT-mediated interaction.

Myogenic Marker Assay Sensitivity

In laboratory workflows evaluating myogenic regulatory factors (MRFs), YK11 demonstrates a higher sensitivity for inducing terminal differentiation markers than DHT. At a concentration of 500 nM, YK11 significantly enhances the mRNA expression of MyoD, Myf5, and myogenin compared to the AR full agonist DHT[1].

Evidence DimensionMyogenic regulatory factor (MRF) mRNA induction
Target Compound DataSignificant upregulation of MyoD, Myf5, and myogenin
Comparator Or BaselineDHT (lower relative induction of MRFs at identical concentrations)
Quantified DifferenceGreater MRF transcript accumulation at 500 nM compared to DHT
ConditionsC2C12 myoblast differentiation assay at 500 nM

This enhanced MRF induction profile ensures higher signal-to-noise ratios in in vitro myogenic differentiation workflows, justifying its selection over DHT for muscle lineage assays.

Osteoblast Activity
Cross-study comparable
0.5 µM YK11
Increased ALP activity & cell growth; osteocalcin upregulation (0.1–1.0 µM)
Comparable osteoblast differentiation response reported.
MC3T3-E1 cells; Akt phosphorylation comparable to DHT.
Brain Permeability
Class-level inference
PBPK modeling indicates high brain permeability; hippocampal AR binding confirmed in rat.
Reported CNS exposure differentiates from peripheral-selective SARMs; verify in target model.
In silico and in vivo hippocampal assay; quantitative parameters not extracted.
Metabolic Profile
Class-level inference
0% intact parent in urine; 14 metabolites identified; glucuronidated/sulfated markers traceable >48 h.
Requires metabolite reference standards for bioanalytical detection.
Human elimination study with deuterated YK11; GC-HRMS and GC-IRMS analysis.

In Vitro Myostatin Inhibition Modeling

Because YK11 provides a 4.5-fold greater induction of follistatin compared to DHT [1], it is the required reference compound for developing dual AR-agonist/myostatin-inhibitor cell screening platforms, where standard androgens fail to trigger the necessary Fst-dependent pathways.

Selective AR Structural and Conformational Assays

YK11's ability to bind the AR while restricting maximal transactivation to 10-20% of DHT and blocking the N/C terminal interaction[2] makes it a critical tool compound for crystallographic or conformational assays studying atypical AR ligand-binding domain (LBD) shifts.

Anhydrous SARM Formulation Development

Given its rapid aqueous hydrolysis within hours [3], YK11 serves as a strict stress-test benchmark for developing anhydrous delivery systems, lipid-based nanocarriers, or stabilizing excipients for fragile steroidal compounds that cannot survive standard aqueous processing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Myostatin-follistatin axis studies
Follistatin induction profile
Myogenic factor endpoint interpretation
AR N/C interaction-independent signaling research
AR partial agonism context
Transcriptional selectivity review
Osteoblast differentiation studies
Osteogenic differentiation markers
ALP and osteocalcin endpoint validation
Doping control metabolite identification
Metabolite reference standard requirement
Urinary metabolite characterization

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

430.23553880 Da

Monoisotopic Mass

430.23553880 Da

Heavy Atom Count

31

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z9748J6B0R

Wikipedia

YK-11

Kanno Y, Hikosaka R, Zhang SY, Inoue Y, Nakahama T, Kato K, Yamaguchi A, Tominaga N, Kohra S, Arizono K, Inouye Y (2011). "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor". Biological & Pharmaceutical Bulletin. 34 (3): 318–23. doi:10.1248/bpb.34.318. PMID 21372378.

Kanno Y, Ota R, Someya K, Kusakabe T, Kato K, Inouye Y (2013). "Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression". Biological & Pharmaceutical Bulletin. 36 (9): 1460–5. doi:10.1248/bpb.b13-00231. PMID 23995658.

Lee, Su Jin; Gharbi, Amal; Shin, Joo Eun; Jung, In Duk; Park, Yeong Min (2021-03-05). "Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis". Biochemical and Biophysical Research Communications. 543: 1–7. doi:10.1016/j.bbrc.2021.01.030. ISSN 1090-2104. PMID 33588136.



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